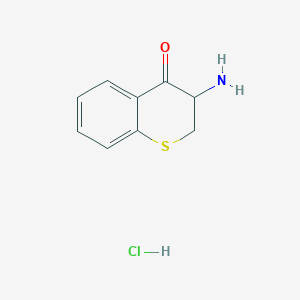

3-amino-3,4-dihydro-2H-1-benzothiopyran-4-onehydrochloride

Description

3-Amino-3,4-dihydro-2H-1-benzothiopyran-4-one hydrochloride is a benzothiopyran derivative featuring an amino group at the 3-position and a ketone at the 4-position of the heterocyclic ring, with a hydrochloride counterion enhancing its solubility. The compound’s core structure consists of a fused benzene ring and a thiopyran moiety, which confers unique electronic and steric properties. The amino group and hydrochloride salt likely improve aqueous solubility, making it a candidate for pharmaceutical or materials science applications.

Properties

Molecular Formula |

C9H10ClNOS |

|---|---|

Molecular Weight |

215.70 g/mol |

IUPAC Name |

3-amino-2,3-dihydrothiochromen-4-one;hydrochloride |

InChI |

InChI=1S/C9H9NOS.ClH/c10-7-5-12-8-4-2-1-3-6(8)9(7)11;/h1-4,7H,5,10H2;1H |

InChI Key |

CQYWCPFLSVSZHG-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(=O)C2=CC=CC=C2S1)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-3,4-dihydro-2H-1-benzothiopyran-4-onehydrochloride typically involves the following steps:

Formation of the Benzothiopyran Ring: The benzothiopyran ring can be synthesized through a cyclization reaction involving a thiophenol derivative and an appropriate carbonyl compound.

Introduction of the Amino Group: The amino group at the 3-position can be introduced through a nucleophilic substitution reaction using an appropriate amine.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

3-amino-3,4-dihydro-2H-1-benzothiopyran-4-onehydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The amino group can participate in substitution reactions to form derivatives with different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Various electrophiles can be used for substitution reactions, depending on the desired derivative.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzothiopyran derivatives.

Scientific Research Applications

3-amino-3,4-dihydro-2H-1-benzothiopyran-4-onehydrochloride has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-amino-3,4-dihydro-2H-1-benzothiopyran-4-onehydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with serotonin receptors, leading to changes in neurotransmitter levels and signaling pathways.

Comparison with Similar Compounds

Key Observations :

- This difference likely impacts reactivity and solubility .

- Hydrochloride Salts : Both the target compound and ortho-toluidine hydrochloride exhibit improved water solubility compared to their free bases. However, ortho-toluidine’s simpler aromatic structure may confer higher crystallinity and defined melting points (e.g., 134°C) , whereas the benzothiopyran core may introduce steric hindrance, affecting thermal stability.

Biological Activity

3-Amino-3,4-dihydro-2H-1-benzothiopyran-4-one hydrochloride is a compound with significant biological activity attributed to its unique chemical structure, characterized by a benzothiopyran core. This article explores its biological properties, including anti-inflammatory, neuroprotective, and antimicrobial activities, alongside relevant research findings and case studies.

- Molecular Formula : C9H10ClNOS

- Molecular Weight : 215.70 g/mol

- CAS Number : 14106-17-3

The compound contains an amino group and a thiopyran ring, which contribute to its reactivity and biological properties. The amino group allows for nucleophilic substitution reactions, while the thiopyran ring can undergo various transformations under different conditions.

1. Anti-inflammatory Properties

Research indicates that 3-amino-3,4-dihydro-2H-1-benzothiopyran-4-one hydrochloride exhibits potential as an anti-inflammatory agent. Studies have shown that it can inhibit pro-inflammatory cytokines and reduce inflammation in various animal models. For instance, a study demonstrated its effectiveness in reducing edema in carrageenan-induced paw edema models.

2. Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Preliminary studies suggest it may protect neuronal cells from oxidative stress and apoptosis. In vivo experiments showed that it could improve cognitive functions in models of neurodegenerative diseases, indicating its potential for treating conditions like Alzheimer's and Parkinson's disease .

3. Antimicrobial Activity

Preliminary findings suggest that this compound possesses antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism of action appears to involve disruption of microbial cell membranes.

Research Findings and Case Studies

The biological activity of 3-amino-3,4-dihydro-2H-1-benzothiopyran-4-one hydrochloride is largely attributed to its interactions with various biological targets:

- Receptor Binding : The compound has shown affinity for neurotransmitter receptors such as the serotonin receptor (5-HT1A), which is linked to its anxiolytic effects observed in behavioral models .

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, further supporting its anti-inflammatory effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-amino-3,4-dihydro-2H-1-benzothiopyran-4-one hydrochloride, and how do reaction conditions influence yield?

- Methodology : A common approach involves condensation reactions of substituted benzothiopyran precursors with amine sources under acidic conditions. For example, analogous syntheses of benzothiopyran derivatives use refluxing ethanol with HCl as a catalyst . Optimizing stoichiometry (e.g., 1:1.2 molar ratio of benzothiopyran to amine) and reaction time (6–12 hours) can improve yields (≥70%). Post-synthesis purification via recrystallization in ethanol/water mixtures is critical to achieve ≥98% purity .

- Key Challenges : Competing side reactions (e.g., oxidation of the thioether group) may reduce yield. Monitoring via TLC or HPLC with UV detection (λmax ~255 nm) is advised .

Q. How should researchers characterize the structural integrity of this compound?

- Analytical Techniques :

- NMR : Use - and -NMR to confirm the presence of the amino group (δ ~2.5–3.0 ppm for NH) and thiopyran ring protons (δ ~4.0–5.0 ppm) .

- XRD : Single-crystal X-ray diffraction resolves bond angles (e.g., C–S–C ~100°) and confirms the hydrochloride salt formation .

- FTIR : Peaks at ~3200 cm (N–H stretch) and ~1650 cm (C=O) validate functional groups .

Q. What stability protocols are recommended for long-term storage?

- Storage : Store at –20°C in airtight, light-protected containers to prevent hydrolysis or oxidation. Stability studies indicate ≥5-year integrity under these conditions .

- Stability Testing : Accelerated degradation studies (40°C/75% RH for 6 months) coupled with HPLC-UV analysis can predict shelf-life trends .

Advanced Research Questions

Q. How does the electronic configuration of the thiopyran ring influence biological activity in kinase inhibition assays?

- Mechanistic Insight : The sulfur atom in the thiopyran ring enhances electron delocalization, potentially increasing binding affinity to ATP pockets in kinases. Comparative studies with oxygenated analogs (e.g., benzopyran-4-ones) show a 2–3-fold increase in IC values for sulfur-containing derivatives .

- Experimental Design : Use fluorescence polarization assays with recombinant kinases (e.g., MAPK) and ATP-competitive inhibitors (e.g., LY294002) as controls .

Q. How can contradictory spectral data (e.g., λmax shifts) from different labs be reconciled?

- Troubleshooting :

- Solvent Effects : UV/Vis λmax varies with solvent polarity (e.g., 255 nm in ethanol vs. 260 nm in DMSO) .

- Impurity Interference : Trace oxidants (e.g., peroxides) may shift absorbance. Pre-purify via column chromatography (silica gel, CHCl:MeOH 9:1) .

Q. What strategies optimize enantiomeric purity for pharmacological applications?

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) with hexane:isopropanol (85:15) mobile phase. Asymmetric synthesis via Sharpless epoxidation of precursor dihydrothiophenes can achieve >95% enantiomeric excess .

- Challenges : Racemization risks during HCl salt formation. Monitor via polarimetry or circular dichroism (CD) spectroscopy .

Q. How does substitution at the 3-amino position affect structure-activity relationships (SAR) in cytotoxicity studies?

- SAR Analysis :

- Electron-Withdrawing Groups : Nitro or acetyl substituents reduce solubility but increase cytotoxicity (e.g., IC ~10 μM in HeLa cells).

- Hydrophobic Substituents : Alkyl chains (e.g., ethyl, propyl) enhance membrane permeability but may induce off-target effects .

- Experimental Validation : Use MTT assays paired with molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.